(+)-Strigolactone GR24 (CAS 151716-22-2), often designated as GR24^(5DS), is a stereopure, synthetic dextrorotatory analog of natural strigolactones such as 5-deoxystrigol [1]. Designed to overcome the extreme chemical instability and synthetic bottlenecks of natural root exudates, (+)-GR24 serves as a highly stable, selective agonist for the D14 receptor [2]. It exhibits moderate lipophilicity and maintains structural integrity in polar aprotic solvents like DMSO, making it the industry standard for reproducible high-throughput screening[2]. For procurement, (+)-GR24 provides a scalable and stereochemically precise baseline essential for isolating true strigolactone signaling pathways in agritech formulation and plant biology workflows.
Substituting stereopure (+)-GR24 with the cheaper, racemic mixture (rac-GR24) introduces critical experimental and formulation artifacts that compromise data integrity. rac-GR24 contains both the (+)-enantiomer (which correctly signals via the D14 strigolactone receptor) and the (-)-enantiomer (which erroneously signals via the KAI2 karrikin receptor) [1]. Using rac-GR24 triggers confounding KAI2-dependent responses—such as primary seed dormancy breaking and altered hypocotyl elongation—that do not reflect true strigolactone activity [1]. Furthermore, substituting with natural 5-deoxystrigol is synthetically prohibitive and unviable for large-scale assays due to its rapid hydrolysis in aqueous media[2]. Consequently, buyers must procure (+)-GR24 to accurately model D14-specific plant architecture modification and mycorrhizal stimulation without KAI2-mediated off-target interference.
(+)-GR24 acts selectively via the At-D14 receptor to mediate true strigolactone responses, whereas the unnatural enantiomer (-)-GR24 signals exclusively via the At-KAI2 receptor. In Arabidopsis hypocotyl assays, (+)-GR24 fully restores branching phenotypes to wild-type levels in max mutants, while (-)-GR24 lacks this activity [1]. Because rac-GR24 activates both receptors simultaneously, it is impossible to use the racemate to isolate D14-specific physiological responses[1].
| Evidence Dimension | Receptor Pathway Activation |
| Target Compound Data | (+)-GR24: Signals via D14 (restores max3 branching phenotype) |
| Comparator Or Baseline | (-)-GR24: Signals via KAI2; rac-GR24: Activates both pathways |
| Quantified Difference | Absolute divergence in receptor specificity (D14 vs KAI2) |
| Conditions | Arabidopsis hypocotyl elongation and branching assays (pH 5.9, 21°C) |
Procuring stereopure (+)-GR24 is mandatory for researchers and formulators who need to target D14-mediated plant architecture without triggering KAI2-mediated weed seed germination.
(+)-GR24 and its stereopure analogs strongly induce hyphal branching in symbiotic fungi such as Rhizophagus irregularis. At concentrations as low as 10^-7 M, strigolactone analogs like (+)-GR24 significantly increase spore germination rates (up to 80.1% at day 14) compared to untreated controls (37%), matching the biological efficacy of natural 5-deoxystrigol without the associated chemical instability [1].
| Evidence Dimension | Spore Germination & Hyphal Branching Rate |
| Target Compound Data | (+)-GR24 (10^-7 M): ~80.1% germination rate at day 14 |
| Comparator Or Baseline | Untreated Control: 37% germination rate |
| Quantified Difference | 2.16-fold increase in AMF spore germination rate |
| Conditions | Rhizophagus irregularis A5 spores in vitro assay |
Validates (+)-GR24 as a highly potent, stable active ingredient for agritech companies developing AMF inoculants and root-stimulant formulations.
In vivo assays demonstrate that the 2'R configuration of (+)-GR24 is strictly required for inhibiting shoot branching. When applied to Arabidopsis max mutants, (+)-GR24 selectively suppresses axillary bud outgrowth, whereas the 2'S enantiomer fails to exert the same inhibitory effect [1]. The racemic mixture dilutes this efficacy and introduces off-target physiological stress responses [1].
| Evidence Dimension | Axillary Bud Outgrowth Inhibition |
| Target Compound Data | (+)-GR24: Full restoration of wild-type branching in max3 mutants |
| Comparator Or Baseline | (-)-GR24: No significant inhibition of shoot branching |
| Quantified Difference | Binary presence/absence of branching inhibition |
| Conditions | Arabidopsis hydroponic growth media |
Ensures that agricultural screening programs targeting crop tillering and architecture use the biologically active stereoisomer, preventing false negatives caused by inactive enantiomers.
Natural strigolactones like 5-deoxystrigol are highly susceptible to rapid nucleophilic attack at the enol ether bridge, leading to detachment of the butenolide ring and loss of activity in aqueous media. (+)-GR24 was specifically engineered to resist this rapid degradation. While it still undergoes pH-dependent Michael addition-elimination in water, it exhibits significantly enhanced stability in polar aprotic solvents like DMSO, allowing for the preparation of stable stock solutions that maintain chemical integrity over extended periods [1].
| Evidence Dimension | Ex vivo structural integrity |
| Target Compound Data | (+)-GR24: Stable in DMSO stock solutions for extended periods |
| Comparator Or Baseline | Natural 5-deoxystrigol: Rapid degradation and trace-level extraction yields |
| Quantified Difference | Enables long-term assay reproducibility without continuous resynthesis |
| Conditions | DMSO stock solution vs. aqueous media |
Allows procurement teams to source a single stable batch for multi-month screening campaigns, eliminating the extreme costs and batch-to-batch variability of synthesizing natural strigolactones.
Because (+)-GR24 selectively agonizes the D14 receptor without triggering the KAI2 pathway, it serves as a precise benchmark for molecular biology assays aiming to map true strigolactone signaling networks, distinct from karrikin-induced responses [1].
Agritech formulations designed to stimulate symbiotic soil fungi require chemically stable hyphal branching inducers. (+)-GR24 provides the necessary chemical stability and biological efficacy (e.g., 2.16-fold increase in spore germination) to serve as a reliable active ingredient in these formulations [2].
For agricultural research focused on modifying plant architecture (e.g., reducing excessive tillering in rice or branching in Arabidopsis), (+)-GR24 is the necessary stereopure agent to ensure that phenotypic changes are strictly D14-mediated and free from KAI2-linked developmental artifacts[1].